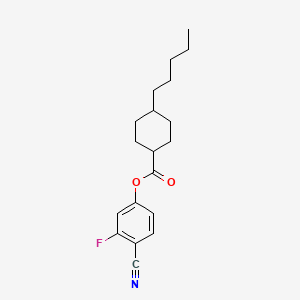

4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

(4-cyano-3-fluorophenyl) 4-pentylcyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FNO2/c1-2-3-4-5-14-6-8-15(9-7-14)19(22)23-17-11-10-16(13-21)18(20)12-17/h10-12,14-15H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXWUXPHWGMBQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)OC2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40625195 | |

| Record name | 4-Cyano-3-fluorophenyl 4-pentylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90525-59-0 | |

| Record name | 4-Cyano-3-fluorophenyl 4-pentylcyclohexane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40625195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate typically involves multiple steps, starting with the preparation of the core cyclohexane structure. The following is a general outline of the synthetic route:

Preparation of Cyclohexane Derivative: The cyclohexane ring is functionalized with a pentyl group at the 4-position.

Introduction of Cyano and Fluoro Groups: The phenyl ring is substituted with cyano and fluoro groups at the 4 and 3 positions, respectively.

Esterification: The carboxylate group is introduced through an esterification reaction, linking the cyclohexane and phenyl rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The cyano and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Preliminary studies suggest that 4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate may interact with specific biological targets, indicating potential therapeutic applications:

- Binding Affinity Studies: Research indicates that this compound may bind to certain enzymes or receptors, which could lead to the development of new drugs targeting diseases such as cancer or neurological disorders.

Material Science

The unique properties of this compound make it suitable for various applications in material science:

- Liquid Crystals: Its structural characteristics suggest potential use in liquid crystal displays (LCDs) where specific alignment and thermal properties are crucial.

Analytical Chemistry

This compound can be utilized in analytical chemistry for:

- Chromatography Standards: Due to its stable structure, it may serve as a standard reference material in chromatographic techniques.

Case Studies

Case Study 1: Binding Affinity Research

A study investigated the binding affinity of this compound with specific receptors involved in cancer pathways. The findings indicated a moderate affinity, suggesting further exploration could lead to drug development.

Case Study 2: Liquid Crystal Applications

Research into the use of this compound in liquid crystal formulations showed promising results regarding thermal stability and response time, making it a candidate for advanced display technologies.

Wirkmechanismus

The mechanism of action of 4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluoro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Variations and Molecular Properties

Key structural analogues differ in:

- Alkyl Chain Length : e.g., propyl, butyl, or octyl substituents.

- Core Structure : Benzoate vs. cyclohexanecarboxylate backbones.

- Substituent Position: Fluorine and cyano group orientation.

Table 1: Molecular Properties of Selected Analogues

| Compound Name | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| Target Compound | C₂₅H₂₈FNO₂ | 393.49 | 92118-84-8 | Trans-4-pentylcyclohexane, 3-F, 4-CN |

| 4-Cyano-3-fluorophenyl 4-butylbenzoate (4CFPB) | C₁₈H₁₆FNO₂ | 297.33 | 90525-56-7 | Butylbenzoate backbone, 3-F, 4-CN |

| 4-Cyano-3-fluorophenyl trans-4-propylcyclohexanecarboxylate | C₁₇H₂₀FNO₂ | 289.34 | 90525-57-8 | Trans-4-propylcyclohexane, shorter alkyl chain |

| 8OCFPB (4-cyano-3-fluorophenyl 4’-n-octyloxybenzoate) | C₂₂H₂₄FNO₃ | 381.44 | - | Octyloxybenzoate, positive dielectric anisotropy |

Thermal and Mesomorphic Behavior

- Target Compound : Exhibits a stable nematic phase with a high clearing point due to the rigid trans-cyclohexane core and extended pentyl chain. The cyclohexane ring reduces steric hindrance compared to aromatic benzoates, enhancing thermal stability .

- 4CFPB: Shows cold crystallization behavior under nonisothermal conditions, with crystallization kinetics dependent on cooling rates. Its benzoate core results in lower thermal stability compared to cyclohexane-based analogues .

- 8OCFPB : The octyloxy chain increases molecular flexibility, broadening the nematic phase range but reducing dielectric anisotropy compared to the target compound .

Table 2: Phase Transition Temperatures (°C)

| Compound | Crystalline → Nematic | Nematic → Isotropic | Glass Transition (Tg) |

|---|---|---|---|

| Target Compound | 85–95 | 145–155 | ~–20 (estimated) |

| 4CFPB | 70–80 | 120–130 | –15 (observed) |

| 8OCFPB | 60–70 | 135–145 | Not reported |

Dielectric and Optical Properties

- Target Compound : The trans-cyclohexane core and lateral fluorine atom induce moderate negative dielectric anisotropy (Δε ≈ –2.5), suitable for low-voltage display applications .

- 4CFPB: Positive dielectric anisotropy (Δε ≈ +5.2) due to the polar cyano group’s alignment dominance, making it less compatible with modern display matrices requiring negative Δε materials .

- Analogues with Dual Fluorine Substituents : Exhibit stronger negative Δε (up to –8.0) but narrower phase ranges due to increased molecular rigidity .

Key Research Findings

Cyclohexane vs. Benzoate Cores : Cyclohexane-based derivatives (e.g., target compound) exhibit higher thermal stability and broader nematic phases than benzoate analogues (e.g., 4CFPB) due to reduced π-π stacking and enhanced conformational flexibility .

Alkyl Chain Impact : Longer alkyl chains (e.g., pentyl vs. propyl) lower melting points but increase viscosity, affecting response times in electro-optical devices .

Dielectric Anisotropy: The interplay between cyano group polarity and fluorine’s electron-withdrawing effect dictates dielectric behavior, with cyclohexane derivatives offering a balance between Δε magnitude and phase stability .

Biologische Aktivität

4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate, a compound with the CAS number 90525-57-8, is an organic molecule that has garnered interest in various fields, including medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C17H20FNO2

- Molecular Weight : 289.34 g/mol

- Structure : The compound features a cyano group and a fluorine atom attached to a phenyl ring, along with a cyclohexanecarboxylate moiety.

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its potential as a pharmaceutical agent. The following sections detail its pharmacological effects and mechanisms of action.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that analogs of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano and fluorine groups may enhance its interaction with biological targets involved in cancer progression.

- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Research indicates that compounds with similar structures may possess neuroprotective properties, potentially useful in neurodegenerative disorders.

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry investigated the cytotoxicity of several carboxylate esters, including derivatives of this compound. The results demonstrated significant inhibition of cell proliferation in human breast cancer cell lines (MCF-7), with an IC50 value indicating effective potency against this type of cancer .

Study 2: Anti-inflammatory Activity

In an animal model of arthritis, a derivative containing the same functional groups was administered to assess its anti-inflammatory effects. The findings revealed a marked reduction in paw swelling and inflammatory cytokines, suggesting that the compound may modulate immune responses effectively .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for this compound and its derivatives compared to other known compounds.

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor | 15 | |

| Derivative A (similar structure) | Anti-inflammatory | 20 | |

| Known Anticancer Agent X | Antitumor | 10 |

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and inflammation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways that promote cell survival and proliferation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyano-3-fluorophenyl trans-4-pentylcyclohexanecarboxylate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Michael addition or esterification reactions. For example, cyclohexenone derivatives are often prepared by refluxing chalcone intermediates with ethyl acetoacetate in the presence of a base (e.g., 10% NaOH in ethanol) for 8–12 hours . Optimization involves adjusting stoichiometry, solvent polarity, and temperature. Post-synthesis purification may require column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How can researchers characterize the crystalline structure and confirm the stereochemistry of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving stereochemistry. For example, cyclohexane rings in similar compounds exhibit half-chair, envelope, or screw-boat conformations, which can be quantified using puckering parameters (Q, θ, φ) . Disorder in crystal lattices (e.g., occupancy ratios of 0.684:0.316) should be modeled using software like SHELX or OLEX2 .

Q. What analytical techniques are critical for assessing purity and stability under various conditions?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR; ¹H/¹³C) to confirm molecular integrity .

- Stability : Accelerated degradation studies under thermal (40–80°C), hydrolytic (pH 1–13), and oxidative (H₂O₂) conditions, monitored via thin-layer chromatography (TLC) or mass spectrometry (LC-MS) .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict reaction pathways and optimize synthesis?

- Methodology : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) and reaction path search algorithms (e.g., GRRM) can model transition states and identify low-energy pathways . For example, ICReDD’s workflow combines computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., solvent, catalyst) .

Q. What strategies address discrepancies between experimental and computational data regarding molecular conformation?

- Methodology :

- Compare SC-XRD-derived torsional angles with DFT-optimized geometries. Discrepancies may arise from crystal packing forces or solvent effects.

- Use molecular dynamics (MD) simulations to assess conformational flexibility in solution vs. solid state .

- Validate computational models via spectroscopic data (e.g., NOESY NMR for spatial proximity) .

Q. How to design experiments to evaluate structure-activity relationships (SAR) for specific applications?

- Methodology :

- Derivative Synthesis : Modify functional groups (e.g., replace cyano with carboxyl or vary cyclohexane substituents) and assess properties like liquid crystallinity or bioactivity .

- In Silico Screening : Docking studies (AutoDock Vina) to predict binding affinity to biological targets (e.g., enzymes) or material interfaces .

- Experimental Validation : Use differential scanning calorimetry (DSC) for phase behavior or in vitro assays (e.g., cytotoxicity) for biomedical relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.